Sodium hydrogen cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium hydrogen cyanamide, also known as sodium cyanamide, is an inorganic compound with the formula Na2NCN. It is a white crystalline solid that is soluble in water and commonly used in various industrial applications. The compound is known for its role in the production of fertilizers, pharmaceuticals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hydrogen cyanamide is typically synthesized through the reaction of calcium cyanamide with sodium carbonate. The reaction is carried out at high temperatures, around 800°C, in a nitrogen atmosphere to prevent oxidation. The chemical equation for this reaction is:

CaCN2+Na2CO3→Na2NCN+CaCO3

Industrial Production Methods

In industrial settings, cyanamidnatrium is produced using a similar method but on a larger scale. The process involves the continuous feeding of calcium cyanamide and sodium carbonate into a high-temperature reactor. The resulting product is then purified through crystallization and filtration to obtain high-purity cyanamidnatrium.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen cyanamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sodium cyanate (NaOCN) in the presence of oxygen.

Reduction: It can be reduced to form sodium cyanide (NaCN) under specific conditions.

Substitution: this compound can react with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Sodium cyanate (NaOCN)

Reduction: Sodium cyanide (NaCN)

Substitution: Halogenated cyanamides

Scientific Research Applications

Agricultural Applications

Sodium hydrogen cyanamide is primarily used as a plant growth regulator. Under the trade name Dormex , it serves several functions:

- Rest-Breaking Agent : It stimulates uniform bud opening and flowering in woody plants such as grapes, apples, peaches, and blueberries. This application is particularly beneficial for crops that experience insufficient chilling hours during winter .

- Biocide : A 50% aqueous solution of this compound is effective in disinfecting environments, particularly in pig farming, where it combats pathogens like Salmonella and Shigella and controls fly populations .

Case Study: Efficacy in Grapevine Cultivation

A study demonstrated that applying this compound significantly improved the timing of bud break in grapevines, leading to enhanced yield quality. The treatment allowed growers to manage harvest schedules more effectively, compensating for climatic variations that affect chilling hours.

Chemical Synthesis

This compound is utilized as a reagent in various chemical syntheses:

- Oxidative Bleaching : It acts as an activator for hydrogen peroxide in bleaching processes, enhancing the effectiveness of bleaching agents in various industrial applications .

- Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of nitrogen functionalities into organic molecules .

Toxicological Considerations

While this compound has beneficial applications, it also poses significant health risks. Case studies have documented acute poisoning incidents associated with its ingestion:

- A case involving a young male who ingested approximately 150 ml of hydrogen cyanamide resulted in severe metabolic acidosis and shock, leading to his death despite intensive care efforts . This highlights the need for caution when handling and applying this compound.

Case Study: Poisoning Incident

In a reported case from Egypt, a patient experienced severe symptoms after ingesting a product containing this compound. Despite medical intervention, the patient succumbed to complications arising from the toxicity of the substance. This incident underscores the importance of proper safety protocols when using this compound in agricultural settings.

Summary of Properties and Safety Data

| Property | Value |

|---|---|

| Chemical Formula | NaHNCN |

| Appearance | Colorless solid |

| Solubility | Highly hygroscopic |

| Toxicity | Acute Toxicity Category 3 |

| Carcinogenicity | Category 2 |

| Reproductive Toxicity | Category 2 |

Mechanism of Action

The mechanism of action of cyanamidnatrium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s molecular targets include various enzymes involved in metabolic pathways, such as carbonic anhydrase and cathepsin K.

Comparison with Similar Compounds

Similar Compounds

Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of cyanamide.

Sodium cyanide (NaCN): Employed in gold mining and electroplating.

Sodium cyanate (NaOCN): Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Sodium hydrogen cyanamide is unique due to its dual reactivity as both a nucleophile and electrophile, making it a versatile reagent in various chemical reactions. Its ability to inhibit enzymes also makes it valuable in biological and medical research.

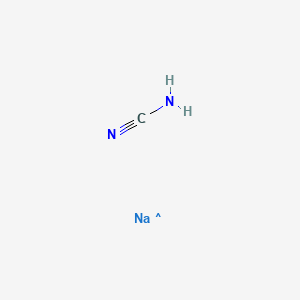

Properties

CAS No. |

19981-17-0 |

|---|---|

Molecular Formula |

CH2N2Na |

Molecular Weight |

65.030 g/mol |

InChI |

InChI=1S/CH2N2.Na/c2-1-3;/h2H2; |

InChI Key |

JWEKFMCYIRVOQZ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N.[Na] |

Related CAS |

20611-81-8 17292-62-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.